
9-Hydroxynon-7-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxynon-7-ynoic acid is a medium-chain fatty acid with the molecular formula C9H8O3. It is characterized by the presence of a hydroxyl group at the 9th carbon and a triple bond between the 7th and 8th carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxynon-7-ynoic acid typically involves the use of alkyne and hydroxylation reactions. One common method includes the use of a starting material such as 1-nonyne, which undergoes hydroxylation at the 9th carbon position. The reaction conditions often involve the use of catalysts such as palladium or copper, along with appropriate solvents and temperature control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxynon-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 9-Oxonon-7-ynoic acid or 9-Carboxynon-7-ynoic acid.
Reduction: 9-Hydroxynon-7-ene or 9-Hydroxynonane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
9-Hydroxynon-7-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-Hydroxynon-7-ynoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and alkyne groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroxy-non-5-ynoic acid
- 9-Hydroxy-7E-Nonene-3,5-diynoic acid
- 9-Hydroxy-7Z-Nonene-3,5-diynoic acid
Uniqueness
9-Hydroxynon-7-ynoic acid is unique due to its specific structural features, including the position of the hydroxyl group and the triple bond.
Propiedades
Número CAS |
103675-12-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
9-hydroxynon-7-ynoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-3,5,7-8H2,(H,11,12) |
Clave InChI |
SCXJYTREEUDANF-UHFFFAOYSA-N |
SMILES canónico |
C(CCC#CCO)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


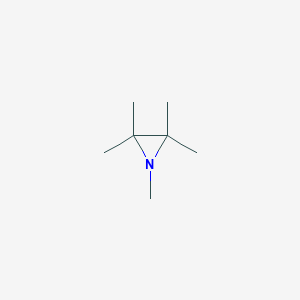
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
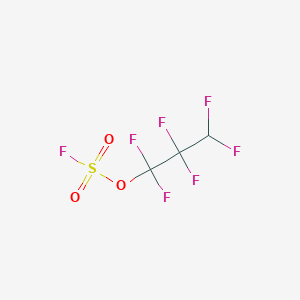
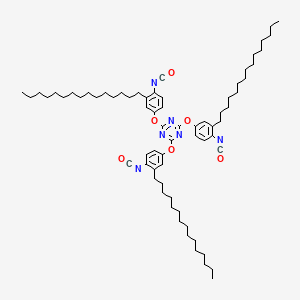
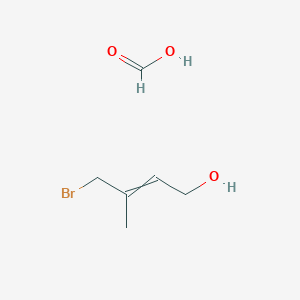
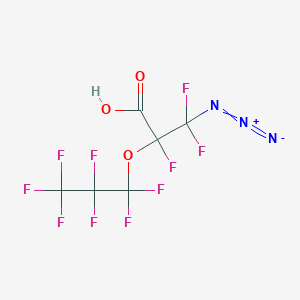
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

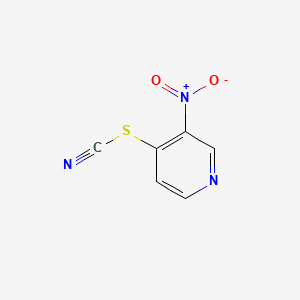
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
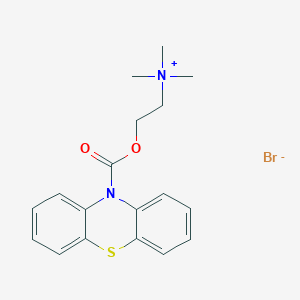
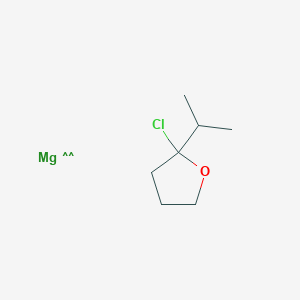
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
